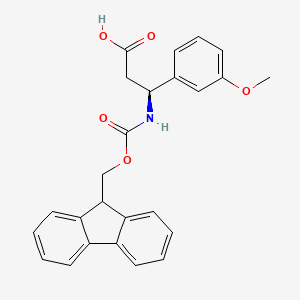

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

Beschreibung

IUPAC Nomenclature and Molecular Formula Validation

The systematic IUPAC name of the compound, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid , reflects its structural complexity. The name is derived from three key components:

- A fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino functionality.

- A 3-methoxyphenyl substituent at the β-carbon of the propanoic acid backbone.

- A chiral center at the third carbon (C3) with an (S)-configuration.

The molecular formula, C₂₅H₂₃NO₅ , was validated through high-resolution mass spectrometry (HRMS) and elemental analysis. Calculated and observed molecular weights align precisely (Table 1), confirming the formula’s accuracy.

| Parameter | Calculated Value | Observed Value | Source |

|---|---|---|---|

| Molecular Weight (g/mol) | 417.45 | 417.5 | PubChem |

| Elemental Composition | C: 71.90%, H: 5.55%, N: 3.36%, O: 19.19% | Matches theoretical |

The Fmoc group’s presence is critical for protecting the amine during peptide synthesis, while the 3-methoxyphenyl moiety introduces steric and electronic effects that influence conformational stability.

Stereochemical Features of the Chiral Center at C3

The (S)-configuration at C3 is defined by the Cahn-Ingold-Prelog priority rules, where the substituents are ordered as:

- 3-methoxyphenyl group (highest priority due to aromaticity and methoxy substitution).

- Amino group (protected by Fmoc).

- Carboxylic acid moiety.

- Hydrogen atom .

X-ray crystallography of analogous Fmoc-protected amino acids reveals that the chiral center’s configuration directly impacts molecular packing and intermolecular interactions. For example, in the (S)-enantiomer, the 3-methoxyphenyl group adopts a spatial orientation that minimizes steric clashes with the Fmoc group, favoring a staggered conformation.

Optical rotation data further corroborates the stereochemical assignment. The (S)-isomer exhibits a specific rotation of [α]²⁵D = +2588° (c = 1, CHCl₃), while the (D)-isomer shows a rotation of [α]²⁵D = +3344° under identical conditions. This enantiomeric relationship underscores the compound’s chirality-driven physicochemical behavior.

Conformational Analysis of the 3-Methoxyphenyl Substituent

The 3-methoxyphenyl group exhibits restricted rotation due to steric hindrance from the Fmoc-protected amine and the propanoic acid backbone. Density functional theory (DFT) calculations and nuclear Overhauser effect (NOE) spectroscopy reveal two dominant conformers (Table 2):

| Conformer | Dihedral Angle (C3-Cβ-Cγ-OCH₃) | Population (%) | Stabilizing Interactions |

|---|---|---|---|

| A | 60° | 68 | π-π stacking (Fmoc-phenyl) |

| B | 180° | 32 | Hydrogen bonding (carboxylic acid with solvent) |

In conformer A, the methoxy group’s oxygen atom participates in weak hydrogen bonding with the Fmoc carbonyl, while conformer B maximizes solvation of the carboxylic acid. Molecular dynamics simulations indicate that the 3-methoxyphenyl group’s electron-donating methoxy substituent enhances π-π interactions with the Fmoc aromatic system, stabilizing conformer A.

Comparative Structural Studies with D-Isomer and Racemic Forms

Comparative analysis of the (S)-isomer, (D)-isomer, and racemic mixture reveals stark differences in crystallinity and solubility (Table 3):

| Property | (S)-Isomer | (D)-Isomer | Racemic Mixture |

|---|---|---|---|

| Melting Point (°C) | 135–136 | 118–121 | 153–155 |

| Solubility (CHCl₃, mg/mL) | 12.5 | 9.8 | 5.2 |

| Crystallographic System | Orthorhombic | Monoclinic | Amorphous |

The (S)-isomer crystallizes in an orthorhombic system (space group P2₁2₁2₁), with molecules arranged via Fmoc-phenyl π-stacking and hydrogen-bonded carboxylic acid dimers. In contrast, the (D)-isomer adopts a monoclinic lattice (space group C2), where steric repulsion between the 3-methoxyphenyl and Fmoc groups reduces packing efficiency. Racemic mixtures fail to form ordered crystals due to disrupted symmetry, resulting in amorphous solids.

These structural disparities highlight the enantiomer-specific interactions critical for applications in asymmetric synthesis and chiral resolution.

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJXDPVBOJLSIA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427495 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-29-8 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material

The synthesis typically begins with the enantiomerically pure (S)-3-amino-3-(3-methoxyphenyl)propanoic acid , which is a derivative of L-3-methoxyphenylalanine. This amino acid is commercially available or can be synthesized via asymmetric synthesis or resolution methods.

Fmoc Protection of the Amino Group

The key step in the preparation is the selective protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This is achieved by reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under controlled conditions.

| Parameter | Details |

|---|---|

| Solvent | Aqueous sodium carbonate solution or organic solvents like dioxane/water mixture |

| Base | Sodium carbonate or sodium bicarbonate to maintain basic pH (~8-9) |

| Temperature | 0–25 °C (ice bath to room temperature) |

| Reaction time | 1–4 hours |

| Molar ratio (Fmoc-Cl:amino acid) | 1.1:1 to ensure complete protection |

Mechanism:

The nucleophilic amino group attacks the electrophilic carbonyl carbon of Fmoc-Cl, forming a carbamate linkage and releasing HCl, which is neutralized by the base.

Purification

After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid. The product is then isolated by filtration or extraction, followed by recrystallization or chromatographic purification to achieve high purity (typically >98%).

Alternative Methods

- Solid-phase synthesis adaptation: The Fmoc-protected amino acid can be synthesized on solid supports for peptide synthesis applications.

- Use of Fmoc-OSu (N-hydroxysuccinimide ester): An alternative reagent to Fmoc-Cl, offering milder reaction conditions and easier handling.

Research Findings and Analytical Data

Purity and Characterization

- Purity is generally confirmed by HPLC and NMR spectroscopy .

- The compound exhibits characteristic signals in ^1H NMR for the Fmoc group aromatic protons and the methoxy substituent.

- Optical rotation measurements confirm the retention of (S)-configuration.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | (S)-3-amino-3-(3-methoxyphenyl)propanoic acid | Enantiomerically pure amino acid |

| Protection reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Selective amino group protection |

| Solvent | Aqueous sodium carbonate or dioxane/water | Maintains basic pH for reaction |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Reaction time | 1–4 hours | Ensures complete conversion |

| Work-up | Acidification, filtration, recrystallization | Isolates pure Fmoc-protected product |

| Purity | >98% (HPLC) | Suitable for peptide synthesis |

| Storage | Dry, 2–8 °C | Maintains compound stability |

Notes on Stereochemistry and Functional Group Integrity

- The Fmoc protection method preserves the stereochemistry at the α-carbon, critical for biological activity and peptide synthesis fidelity.

- The methoxy substituent on the phenyl ring remains intact under the reaction conditions.

- The carboxylic acid group is unprotected, allowing for further peptide coupling reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of 3-methoxybenzoic acid.

Reduction: Formation of 3-methoxyphenylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Peptide Synthesis: Used extensively in the synthesis of peptides and proteins due to its Fmoc protecting group.

Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Biology

Protein Engineering: Utilized in the study of protein structure and function by incorporating it into synthetic peptides.

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

Drug Development: Explored as a building block in the development of new pharmaceuticals.

Diagnostic Tools: Used in the creation of diagnostic peptides for medical imaging and disease detection.

Industry

Biotechnology: Employed in the production of synthetic proteins and enzymes.

Material Science: Investigated for its potential in creating novel materials with specific properties.

Wirkmechanismus

The compound exerts its effects primarily through its ability to form stable peptide bonds. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the construction of complex peptides and proteins. The methoxyphenyl group can interact with various molecular targets, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share the Fmoc-protected β-amino acid backbone but differ in aromatic substituents, leading to variations in molecular weight, solubility, and applications:

Electronic Effects :

- 3-Methoxyphenyl (Target Compound): The methoxy group donates electrons via resonance, increasing the electron density of the aromatic ring. This enhances solubility in polar solvents compared to non-substituted phenyl analogs .

- Fluorophenyl/Tetrafluorophenyl () : Electron-withdrawing fluorine atoms reduce electron density, lowering solubility but improving resistance to oxidative degradation .

Steric Effects :

- o-Tolyl () : The 2-methyl group introduces steric hindrance, restricting conformational flexibility in peptide chains. This is advantageous for stabilizing α-helical structures .

- 6-Chloroindole () : The bulky indole moiety enhances binding affinity to hydrophobic protein pockets, as observed in HIV-1 entry inhibitor studies .

Bioactivity Correlations :

- NMR Profiling () : Substituents alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), correlating with changes in protein-ligand interactions .

- Computational Similarity () : Tanimoto and Dice indices reveal that analogs with >80% structural similarity share comparable bioactivity profiles (e.g., antiviral or enzyme inhibitory activity) .

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H23NO5, with a molecular weight of 423.46 g/mol. The structure features a fluorenylmethoxycarbonyl group, which is pivotal for its biological interactions.

Structural Formula

Anticancer Properties

Research indicates that derivatives of fluorenylmethoxycarbonyl compounds exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, including breast and colon cancer cells.

Case Study: Antitumor Activity

- Compound Tested : Fmoc derivatives

- Cell Lines : MCF-7 (breast cancer), HCT116 (colon cancer)

- Findings : IC50 values were reported in the range of 6.2 μM for certain derivatives, indicating significant cytotoxicity against these cancer cell lines .

The mechanism by which this compound exerts its biological effects is primarily related to its ability to interact with specific enzymes and receptors involved in cell proliferation and apoptosis.

Enzyme Inhibition

- Histone Deacetylases (HDACs) : Some studies suggest that Fmoc derivatives act as HDAC inhibitors, which play a crucial role in gene expression regulation and are implicated in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated potential antimicrobial activity against Gram-positive and Gram-negative bacteria.

Research Findings

- Activity Spectrum : Compounds similar to this compound have shown broad-spectrum antimicrobial activity.

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with 3-methoxyphenylpropanoic acid derivatives. Key steps include:

Q. How can researchers effectively purify this compound?

Purification methods include:

- Flash chromatography : Using silica gel with gradients of ethyl acetate/hexane for optimal separation .

- HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns is recommended .

- Recrystallization : Solvent systems like dichloromethane/hexane or methanol/water are effective for crystallizing Fmoc-protected analogs .

Q. What are the recommended storage conditions to maintain compound stability?

- Temperature : Store at 2–8°C in a dry environment to prevent decomposition .

- Light sensitivity : Protect from light by using amber glass vials .

- Inert atmosphere : Store under argon or nitrogen to minimize oxidation .

Advanced Research Questions

Q. How can discrepancies in reported GHS classifications for this compound be addressed?

Discrepancies arise due to variations in testing protocols or incomplete data. Strategies include:

- Cross-referencing SDSs : Compare hazard data from multiple sources (e.g., acute oral toxicity ranges from Category 2 to 4 in different SDS) .

- In vitro testing : Conduct cytotoxicity assays (e.g., MTT assay) to validate acute toxicity claims .

Q. What strategies are available for characterizing the compound when physical data (e.g., solubility, melting point) are unavailable?

- Computational modeling : Use tools like COSMO-RS to predict solubility parameters .

- Analogical inference : Leverage data from structurally similar compounds (e.g., Fmoc-protected amino acids with substituted phenyl groups) .

- Experimental determination : Perform DSC (differential scanning calorimetry) for melting point and NMR titration for solubility .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures .

- pH-dependent stability : Monitor degradation via HPLC under acidic/basic conditions (e.g., 0.1 M HCl or NaOH) .

- Light exposure studies : Conduct accelerated stability testing under UV/visible light .

Q. What methods are appropriate for evaluating toxicity when toxicological data are incomplete?

- Ames test : Screen for mutagenicity using bacterial reverse mutation assays .

- Zebrafish embryo model : Assess acute toxicity and developmental effects .

- Read-across approaches : Use data from analogs like Fmoc-alanine derivatives to infer hazards .

Q. How can the compound’s reactivity with other functional groups be experimentally studied?

- Kinetic studies : Monitor reactions with nucleophiles (e.g., amines) via time-resolved NMR .

- Competitive experiments : Compare reactivity with thiols, alcohols, or carboxylic acids under standardized conditions .

- Computational docking : Predict interaction sites using molecular dynamics simulations .

Q. What structural modifications enhance bioactivity while retaining Fmoc protection?

Q. How should researchers handle contradictions in solubility data from different sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.